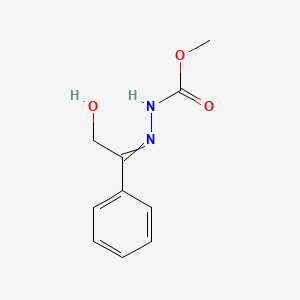![molecular formula C10H11NO4 B13966788 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is a complex organic compound featuring a unique structure that combines elements of dioxin and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxin ring, followed by the introduction of the pyridine moiety. The final step involves the acetylation of the methyl group attached to the pyridine ring. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the function of various biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl chloride
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl bromide
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl ether
Uniqueness
What sets (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate apart from similar compounds is its acetyl group. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-8-2-3-9-10(11-8)14-5-4-13-9/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
QVEGRVAJJUIPFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)








